Tert-butyl 6-hydroxyhexanoate
Overview
Description
Synthesis Analysis
The biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for the synthesis of statins, involves carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media. This process has been optimized for high yields and enantiomeric excess (ee), demonstrating the efficiency of whole-cell biosynthesis in organic solvents. The use of Tween-80 as a co-solvent and a water-octanol biphasic system significantly enhanced the biotransformation process, achieving yields up to 98.9% and ee > 99% (Liu et al., 2018).
Molecular Structure Analysis
The molecular structure and synthesis of tert-butyl 6-hydroxyhexanoate derivatives have been extensively studied, focusing on their crystalline forms and molecular packing. For example, the synthesis and characterization of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate explored its crystal structure, revealing intramolecular hydrogen bonding and molecular packing driven by strong O-H...O=C hydrogen bonds (Çolak et al., 2021).
Chemical Reactions and Properties
The chemical reactions involving tert-butyl 6-hydroxyhexanoate often focus on its role as a key intermediate in the synthesis of medically significant compounds. Directed evolution of carbonyl reductase has been applied to improve its activity towards tert-butyl 6-hydroxyhexanoate derivatives, significantly enhancing the yield and ee of the desired products. This demonstrates the potential for biotechnological approaches to optimize the synthesis of complex organic molecules (Liu et al., 2017).
Scientific Research Applications
Hydroxyl-Protecting Agent : Tert-butyl derivatives, like Dimethyl-tert-butylsilyl, have been recognized as stable hydroxyl-protecting agents, with potential applications in fields such as prostaglandin synthesis (Corey & Venkateswarlu, 1972).
Building Block in Synthesis : Beta,delta-dihydroxy hexanoate, a related compound, serves as a versatile 1,3-diol building block, offering high stereoselectivity for potential applications in various fields (Wolberg, Hummel, & Müller, 2001).
Applications in Organic Chemistry : Various tert-butyl compounds, such as tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate and tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate, have been synthesized and studied, indicating their relevance in organic chemistry (Didierjean et al., 2004).
Antioxidant Analysis : The ability to determine 3-tert.-butyl-4-hydroxy-anisole in rat plasma using gas chromatography-mass spectrometry enables pharmacokinetic studies and illustrates another application of tert-butyl compounds (Bailey et al., 1981).
Synthesis of Key Intermediates : Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a structurally similar compound, is synthesized using Saccharomyces cerevisiae, indicating its potential in biotechnological applications (Sun Xingyuan et al., 2013).
Statin Synthesis : Research has shown the use of tert-butyl compounds in the synthesis of statins, a class of drugs used to lower cholesterol levels. This includes the chemoenzymatic synthesis of statin chiral side-chain using alcohol dehydrogenase (Wolberg et al., 2008).
Oxidative Stress Studies : Tert-butyl compounds have been used to study DNA base damage in cells caused by oxidative stress, providing insights into the mechanisms of cellular damage (Altman et al., 1993).
Safety And Hazards
Tert-butyl 6-hydroxyhexanoate is associated with certain hazards. It has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
Future Directions
properties
IUPAC Name |
tert-butyl 6-hydroxyhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-10(2,3)13-9(12)7-5-4-6-8-11/h11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNVIQFNWMMKEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542071 | |
Record name | tert-Butyl 6-hydroxyhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-hydroxyhexanoate | |
CAS RN |
73839-20-0 | |
Record name | tert-Butyl 6-hydroxyhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 6-hydroxyhexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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